[(2R)-1-amino-3-phenylpropan-2-yl]dimethylamine
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Overview
Description
[(2R)-1-amino-3-phenylpropan-2-yl]dimethylamine is an organic compound that belongs to the class of secondary amines It features a phenyl group attached to a propan-2-yl backbone, with an amino group and two methyl groups attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-1-amino-3-phenylpropan-2-yl]dimethylamine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylpropanolamine and dimethylamine.
Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and pressures, to ensure the desired product is obtained with high yield and purity.
Catalysts and Reagents: Catalysts such as palladium or platinum may be used to facilitate the reaction, along with reagents like hydrogen gas for reduction steps.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and cost-effectiveness. The use of automated systems for monitoring and controlling reaction parameters is common to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
[(2R)-1-amino-3-phenylpropan-2-yl]dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro compounds, while reduction can produce various amine derivatives.
Scientific Research Applications
[(2R)-1-amino-3-phenylpropan-2-yl]dimethylamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving neurotransmitter analogs and receptor binding.
Industry: The compound is used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of [(2R)-1-amino-3-phenylpropan-2-yl]dimethylamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing biological pathways. Detailed studies on its binding affinity and selectivity are essential to understand its effects fully.
Comparison with Similar Compounds
[(2R)-1-amino-3-phenylpropan-2-yl]dimethylamine can be compared with other similar compounds, such as:
Phenylpropanolamine: Shares a similar backbone but lacks the dimethylamine group.
Dimethylamine: A simpler amine with only two methyl groups attached to the nitrogen.
Amphetamine: Contains a phenyl group and an amino group but differs in its overall structure and pharmacological effects.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
1998135-56-0 |
---|---|
Molecular Formula |
C11H18N2 |
Molecular Weight |
178.3 |
Purity |
95 |
Origin of Product |
United States |
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